4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Anticancer Properties
This compound and its derivatives have been primarily investigated for their biological and pharmacological properties, particularly in antimicrobial and anticancer activities. Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the therapeutic potential of benzothiazole derivatives (Patel et al., 2009). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives, demonstrating significant proapoptotic activity against melanoma cell lines, indicative of potential anticancer properties (Yılmaz et al., 2015).
Synthesis and Pharmacological Evaluation
Jagtap et al. (2010) focused on synthesizing novel compounds with benzothiazole and sulphonamide compounds, known for their broad pharmacological activities. Their research aimed at synthesizing compounds with potent biodynamic agents for pharmacological evaluation, especially in antimicrobial activities (Jagtap et al., 2010). In a similar context, Irshad et al. (2016) synthesized a new series of ethylated sulfonamides with 1,4-benzodioxane moiety and screened them against various enzymes and bacterial strains, showcasing the compound's potential in biological applications (Irshad et al., 2016).
Anticancer Activity
The compound's derivatives have also been explored for their anticancer properties. Vellaiswamy et al. (2017) synthesized Co(II) complexes of the compound and evaluated their fluorescence properties and anticancer activity, indicating a potential route for cancer treatment (Vellaiswamy & Ramaswamy, 2017). Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents, further expanding the compound's utility in medical science (Sahin et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-16-6-5-7-19-20(16)23-22(30-19)24-21(26)17-8-10-18(11-9-17)31(27,28)25-12-14(2)29-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFVYUHISQPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。